

Sudan III: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	Sudan III
CAS No.:	1071538-45-8
Cat. No.:	B6279637

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C.I. Solvent Red 23

This technical guide provides an in-depth overview of **Sudan III** (Colour Index Number 26100), a lysochrome diazo dye widely utilized in research and industrial applications.^{[1][2][3]} It is primarily recognized for its application in the histological staining of lipids, particularly triglycerides.^{[1][4]} This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and safety considerations.

Core Properties and Specifications

Sudan III, chemically known as 1-[[4-(phenylazo)phenyl]azo]-2-naphthalenol, is a synthetic dye with a reddish-brown crystalline appearance.^{[1][5]} It is a fat-soluble, non-ionic dye, a characteristic that underpins its primary use in staining nonpolar substances.^{[6][7]}

Physicochemical Data

A summary of the key physicochemical properties of **Sudan III** is presented in the table below for easy reference and comparison.

Property	Value	References
Colour Index (C.I.) Number	26100	[1][3][8]
C.I. Name	Solvent Red 23	[1][2][3]
CAS Number	85-86-9	[2][9]
Molecular Formula	C ₂₂ H ₁₆ N ₄ O	[1][2][9]
Molecular Weight	352.39 g/mol	[1][2][8]
Appearance	Red to reddish-brown crystalline powder	[1]
Melting Point	199 °C (decomposes)	[1][9]
Solubility	Insoluble in water; Soluble in ethanol, acetone, chloroform, fats, and oils	[1][5][10]
Maximum Absorption (λ _{max})	507-512 nm (in ethanol)	[1]

Applications in Research and Diagnostics

Sudan III's lipophilic nature makes it an invaluable tool in various scientific disciplines. Its primary application lies in the staining of neutral lipids, such as triglycerides and cholesterol esters.[6][8]

Key applications include:

- **Histology and Cytology:** It is extensively used for the microscopic visualization of intracellular and extracellular lipids in frozen tissue sections.[1][8] Paraffin-embedded tissues are generally unsuitable as the processing solvents dissolve lipids.[6]
- **Pathology:** The dye aids in the diagnosis of pathological conditions characterized by lipid accumulation, such as steatosis (fatty liver disease) and other lipid storage disorders.[5][6]
- **Botany:** It is employed to stain suberized and cutinized tissues in plants.[10]
- **Food Science:** Used for the detection of fats in food samples.[1]

- Industrial Applications: **Sudan III** is used to color oils, fats, waxes, and plastics.[1][11]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of **Sudan III** staining solutions and a standard protocol for lipid staining in frozen tissue sections.

Preparation of Staining Solution

Two common methods for preparing **Sudan III** staining solutions are the Lillie-Ashburn method using isopropanol and a method utilizing 70% ethanol.

Lillie-Ashburn Saturated Isopropanol Method

This method produces a stable stock solution that can be diluted for working use.

- Saturated Stock Solution:
 - Add an excess of **Sudan III** powder (approximately 0.5 g) to 100 ml of 99% isopropanol. [12]
 - Allow the solution to stand for 2-3 days to ensure saturation.[12] The supernatant can be used for up to 10 years.[12]
- Working Solution:
 - Dilute 6 ml of the saturated stock solution with 4 ml of distilled or demineralized water.[10][12]
 - Let the working solution stand for 5-10 minutes and then filter it before use.[10][12] The filtrate is usable for several hours.[12]

70% Ethanol Method

This is an alternative preparation method.

- Immerse slides in 70% ethanol for 1 minute to pre-condition the tissue sections.[6]

- Stain with a freshly prepared **Sudan III** solution in 70% ethanol. The optimal staining time can vary from 5 to 30 minutes depending on the tissue type and lipid content.[6]

Staining Protocol for Frozen Sections

This protocol outlines the steps for staining neutral lipids in cryosectioned tissues.

- Sectioning: Prepare fresh frozen tissue sections at a thickness of 6–15 μm . [6]
- Fixation: Fix the frozen sections in a 10% neutral buffered formalin solution for 1 minute. [6] [13] Avoid alcohol-based fixatives. [6]
- Rinsing: Rinse the slides in two changes of distilled water. [13]
- Pre-treatment: Briefly rinse the sections in 70% ethanol. [6] [13]
- Staining: Immerse the slides in the working **Sudan III** staining solution for 10-30 minutes. [6] [13]
- Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. [6] [13]
- Washing: Wash the slides thoroughly in distilled water. [13]
- Counterstaining (Optional): To visualize cell nuclei, counterstain with Mayer's hematoxylin for 2-5 minutes. [6] [13]
- Bluing: If counterstained, rinse the slides in tap water or use a bluing agent like Scott's tap water substitute. [13]
- Mounting: Mount the coverslip using an aqueous mounting medium such as glycerol jelly. [6]

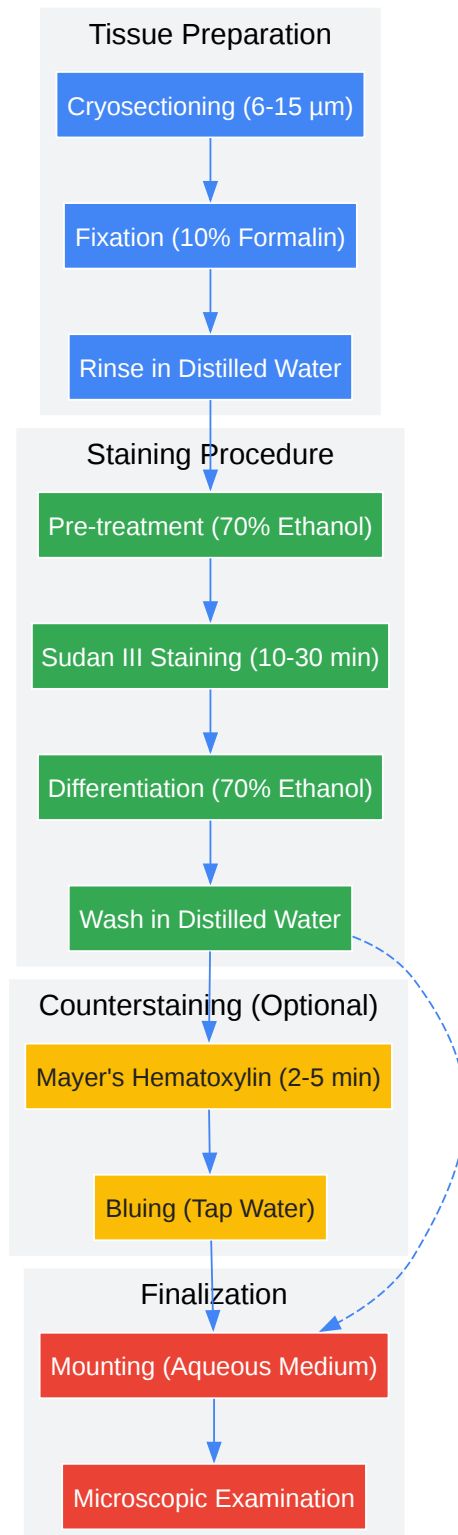
Expected Results:

- Lipids: Red to deep orange [6]
- Nuclei (if counterstained): Blue [10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the **Sudan III** staining protocol for frozen tissue sections.

Sudan III Staining Workflow for Frozen Sections



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A flowchart of the **Sudan III** staining protocol for frozen sections.

Toxicology and Safety

Sudan III is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[1] However, as an azo dye, it can be metabolized to aromatic amines, which are a class of compounds that includes known carcinogens.[14]

Acute exposure may cause irritation to the skin, eyes, and respiratory system.[1] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the powder form. It should be stored in a cool, dry, and well-ventilated area.[1]

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